5'-Oxo Amisulpride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[(1-ethyl-5-oxopyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-20-11(6-7-16(20)21)10-19-17(22)12-8-15(26(23,24)5-2)13(18)9-14(12)25-3/h8-9,11H,4-7,10,18H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSOPJVIOWCCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCC1=O)CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Formation and Metabolic Pathways of 5 Oxo Amisulpride
Enzymatic Pathways in the Formation of 5'-Oxo Amisulpride (B195569)
The biotransformation of Amisulpride into its metabolites is a subject of specific interest due to its apparent deviation from common metabolic routes.
A noteworthy characteristic of Amisulpride metabolism is that it does not significantly involve the cytochrome P450 (CYP) enzyme system, which is a primary route for the metabolism of many other atypical antipsychotics. drugbank.comnih.govingentaconnect.com Studies have indicated that CYP-catalyzed metabolism of Amisulpride is minor, suggesting a lower potential for drug-drug interactions mediated by this system. nih.govingentaconnect.comnih.gov While oxidation is a confirmed pathway leading to 5'-Oxo Amisulpride, the specific enzymes and isoforms responsible for this transformation are not extensively characterized in the scientific literature. drugbank.com
Table 1: Cytochrome P450 (CYP) Enzyme System Involvement in the Metabolism of Various Atypical Antipsychotics This table provides a comparative overview of CYP enzyme involvement for different antipsychotics to highlight the distinct metabolic profile of Amisulpride.
| Antipsychotic | Primary Metabolic Enzymes |
| Amisulpride | CYP-catalyzed metabolism appears to be minor. nih.govingentaconnect.com |
| Clozapine | CYP1A2, with contributions from CYP2C19, CYP2D6, CYP3A4. nih.gov |
| Risperidone | CYP2D6, and to a lesser extent, CYP3A4. nih.gov |
| Olanzapine | Direct glucuronidation, CYP1A2, and to a lesser extent, CYP2D6. nih.govdrugbank.com |
| Quetiapine | CYP3A4. nih.gov |
| Aripiprazole | CYP2D6 and CYP3A4. nih.gov |
Data sourced from multiple scientific reviews. nih.govingentaconnect.comdrugbank.com
The formation of this compound from its parent compound, Amisulpride, is an oxidative process. This chemical transformation involves the introduction of a carbonyl group (=O) at the 5-position of the pyrrolidine (B122466) ring of the Amisulpride molecule. This converts the pyrrolidine moiety into a 2-pyrrolidinone (B116388) ring structure. While the structural change from Amisulpride to this compound is defined nih.govnih.gov, the precise, step-by-step biochemical mechanism underlying this enzymatic oxidation has not been detailed in the reviewed literature.
Specific Enzymes and Isoforms Involved in Oxidative Metabolite Generation
Non-Enzymatic Formation Pathways in Biological Systems
The existing body of research primarily points towards an enzymatic role in the limited metabolism of Amisulpride. There is currently no significant scientific literature describing non-enzymatic pathways for the formation of this compound within biological systems.
Identification of Precursor Molecules and Metabolic Intermediates
The direct precursor molecule for the biogenesis of this compound is the parent drug, Amisulpride. nih.gov Amisulpride is a benzamide (B126) derivative chemically identified as 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide. nih.gov The metabolic pathway appears to be a direct conversion, as the available scientific literature does not identify or describe any stable metabolic intermediates between Amisulpride and the final this compound metabolite.
In Vitro and Ex Vivo Models for Studying this compound Biogenesis
The study of drug metabolism heavily relies on preclinical models to elucidate metabolic pathways and predict human pharmacokinetics. nih.gov
In vitro models include subcellular fractions (e.g., liver microsomes), primary cell cultures (e.g., hepatocytes), and immortalized cell lines. nih.govnih.gov These systems allow for the investigation of metabolic stability and metabolite identification in a controlled environment. For instance, incubating Amisulpride with human liver microsomes could help confirm the minimal role of CYP enzymes and potentially identify other contributing enzyme families.
Ex vivo models , such as isolated perfused organs or precision-cut tissue slices, maintain a higher degree of physiological complexity and cellular interaction compared to in vitro systems. nih.govresearchgate.netmdpi.com Utilizing precision-cut liver slices from different species could be a valuable tool for studying the formation of this compound and investigating species-specific differences in metabolic rates.
While these models are standard in drug metabolism research, specific studies employing these techniques for the explicit purpose of detailing this compound biogenesis were not found in the reviewed literature.
Species Differences in this compound Formation Across Preclinical Animal Models
Preclinical studies in animal models are essential for drug development, but inter-species differences in drug metabolism can be significant. nih.gov Toxicological studies of Amisulpride have been conducted in various animal species, including rats, mice, and dogs. fda.gov.phmedicines.org.uk For example, repeated-dose toxicity studies did not show target organ impairment, while carcinogenesis studies revealed hormone-dependent tumors in rodents. fda.gov.ph A comparative study in rats examined the pharmacodynamic profile of Amisulpride against other antipsychotics. nih.gov
However, the available literature does not provide detailed quantitative data comparing the specific rates of this compound formation across these different preclinical species. Understanding such differences is crucial for accurately extrapolating metabolic data to humans. nih.gov
Table 2: Preclinical Animal Models Mentioned in Amisulpride Research
| Animal Species | Context of Study | Reference |
| Rat | Carcinogenicity, reproductive toxicity, comparative antipsychotic effects. | medicines.org.uknih.gov |
| Mouse | Carcinogenicity and reproductive studies. | medicines.org.uk |
| Dog | Repeated-dose toxicity studies. | medicines.org.uk |
This table summarizes animal models used in the broader research of Amisulpride, though not all studies focused specifically on metabolite formation.
Synthetic Strategies and Preparation of 5 Oxo Amisulpride for Research
Chemical Synthesis Routes for 5'-Oxo Amisulpride (B195569)
The generation of 5'-Oxo Amisulpride for research purposes primarily relies on robust chemical synthesis routes that can be adapted for laboratory-scale production. These methods are designed to build the molecule by connecting its two main structural components.
The most common strategy for preparing this compound is a convergent, multi-step synthesis. nih.govlibretexts.org This approach involves the separate synthesis of two key intermediates, which are then combined in a final coupling step. This method allows for greater control over the purity of the final product.
The general synthetic pathway can be outlined as follows:
Preparation of the Benzamide (B126) Moiety : The synthesis starts with the preparation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. This intermediate is also central to the synthesis of Amisulpride itself and can be produced through various published methods, often involving steps like nitration, sulfonation, and reduction. newdrugapprovals.orgnih.gov
Preparation of the Pyrrolidinone Moiety : The second key intermediate is (1-ethyl-5-oxopyrrolidin-2-yl)methanamine. The synthesis of this component begins with a suitable pyrrolidine (B122466) precursor, which is then functionalized to introduce the N-ethyl group and the C2-aminomethyl side chain.
Amide Coupling : The final step is the condensation of the activated benzoic acid derivative with the pyrrolidinone amine. This amide bond formation is typically achieved using standard peptide coupling reagents, such as ethyl chloroformate in the presence of a base like triethylamine, to yield the target compound, this compound. newdrugapprovals.org
| Step | Description | Key Reagents/Intermediates |
| 1 | Synthesis of Benzamide Core | 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid nih.gov |
| 2 | Synthesis of Pyrrolidinone Core | (1-ethyl-5-oxopyrrolidin-2-yl)methanamine |
| 3 | Amide Bond Formation | Ethyl chloroformate, Triethylamine newdrugapprovals.org |
The direct conversion of Amisulpride to this compound via oxidation of the pyrrolidine ring at the C5 position presents a significant challenge. While oxidation of pyrrolidines is a known chemical transformation, achieving chemoselectivity at the desired carbon without affecting other sensitive functional groups in the Amisulpride molecule is difficult. osaka-u.ac.jp Studies on the degradation of Amisulpride have shown that ozonation tends to form N-oxide products rather than the C5-oxo derivative. nih.gov
Therefore, a more synthetically viable approach involves the use of a pre-functionalized pyrrolidinone ring as a starting material, as described in the multi-step synthesis section. This circumvents the difficulties of direct, late-stage oxidation of the complex Amisulpride molecule. Research into selective C-H oxidation of free carboxylic acids using iron catalysis has been explored for other molecules, but its application here remains hypothetical. researchgate.net
Multi-Step Synthesis Approaches
Stereoselective Synthesis Approaches
Amisulpride possesses a single stereocenter at the C2 position of the pyrrolidine ring, and consequently, so does this compound. For advanced pharmacological studies, obtaining enantiomerically pure forms ((R)- and (S)-5'-Oxo Amisulpride) is highly desirable. Stereoselective synthesis can be achieved by employing a chiral pool strategy, starting from an enantiomerically pure precursor. mdpi.comdiva-portal.org
A viable strategy for producing a single enantiomer of this compound mirrors the stereoselective synthesis of Amisulpride enantiomers. nih.gov This involves using an optically pure version of the key pyrrolidinone intermediate.
Proposed Stereoselective Route:
Chiral Starting Material : The synthesis can begin with an enantiomerically pure form of pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), which is commercially available in both (R) and (S) forms.
Functional Group Manipulation : The carboxylic acid of pyroglutamic acid is converted into an aminomethyl group through a series of standard transformations (e.g., reduction to an alcohol, conversion to a leaving group, and displacement with an amine precursor). The nitrogen on the pyrrolidinone ring is alkylated to introduce the ethyl group.
Final Coupling : The resulting chiral (R)- or (S)-(1-ethyl-5-oxopyrrolidin-2-yl)methanamine is then coupled with the achiral 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid intermediate to yield the desired enantiomer of this compound. nih.gov
This substrate-controlled approach ensures that the stereochemistry of the final product is determined by the starting material. diva-portal.org
Isolation and Purification Methodologies for Research-Grade Material
Obtaining research-grade this compound, typically defined as having a purity of >95%, requires effective isolation and purification methods following synthesis. lgcstandards.com
Extraction : After the reaction is complete, the crude product is typically isolated from the reaction mixture through liquid-liquid extraction to separate it from inorganic salts and water-soluble reagents.
Chromatography : Column chromatography is the most powerful tool for purifying the crude product.
Flash Column Chromatography : This technique, using silica (B1680970) gel as the stationary phase and a solvent system such as ethyl acetate/heptane, is used to separate the desired product from unreacted starting materials and synthesis byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC can be used for final polishing to achieve very high purity. Analytical HPLC is used to assess the final purity of the compound. lgcstandards.com
Crystallization : If the compound is a stable solid, recrystallization from a suitable solvent system can be an effective final step to obtain a highly pure crystalline material and remove trace impurities.
Process Optimization for Laboratory-Scale Production
For efficient laboratory-scale production (in milligram to gram quantities), optimization of the synthesis process is essential to maximize yield, simplify handling, and ensure reproducibility. aastridlifesciences.com
Advanced Analytical Methodologies for 5 Oxo Amisulpride Characterization and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating 5'-Oxo Amisulpride (B195569) from its parent compound and other related substances. The choice of method depends on the sample matrix and the analytical objective, such as quantification or isolation for structural analysis.
Liquid Chromatography (LC) Based Methods (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Amisulpride and its related compounds, including 5'-Oxo Amisulpride. These methods offer high resolution, sensitivity, and specificity.
Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is achieved by adjusting the mobile phase composition, which often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pharmaffiliates.comresearchgate.netmdpi.comresearchgate.net The pH of the buffer is a critical parameter for achieving optimal separation and peak shape, especially for ionizable compounds like Amisulpride and its derivatives. researchgate.net
UPLC, a refinement of HPLC using smaller particle size columns (typically <2 µm), offers significant advantages in terms of speed, resolution, and solvent consumption. acdlabs.com UPLC methods coupled with mass spectrometry have been successfully used for the impurity profiling of Amisulpride formulations. nih.govnih.gov While specific validated methods for the standalone quantification of this compound are not extensively detailed in the literature, the conditions used for Amisulpride are directly applicable for its detection and quantification as an impurity. Detection is typically performed using a UV detector, with common wavelengths being around 227 nm or 248 nm. pharmaffiliates.commdpi.comresearchgate.net
Table 1: Representative Liquid Chromatography Conditions for Amisulpride Analysis Applicable to this compound This table is interactive. You can sort and filter the data.
| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 4.1) : Acetonitrile (80:20 v/v) | 1.0 | 227 | mdpi.comresearchgate.net |
| RP-HPLC | Acquity BEH C18 (150 x 3.0 mm, 1.7 µm) | Phosphate buffer (pH 6.5) : Acetonitrile (60:40 v/v) | Not Specified | 248 | pharmaffiliates.com |
| RP-HPLC | Inertsil ODS C18 (250 × 4.6 mm, 5µm) | Ion Pair Chromatography with Phosphate Buffer | 1.0 | Not Specified | researchgate.netnih.gov |
| UPLC-MS/MS | Phenomenex phenyl-hexyl (50.0 × 2.1 mm, 1.7 µm) | Gradient: Water (0.1% formic acid, 2 mM ammonium (B1175870) acetate) and Methanol (0.1% formic acid, 2 mM ammonium acetate) | Not Specified | MS/MS | acdlabs.com |
Gas Chromatography (GC) Based Methods (if derivatization is required)
Gas chromatography is less commonly used for the direct analysis of non-volatile and thermally labile compounds like this compound. The presence of polar functional groups, including a secondary amide, a primary aromatic amine, and a lactam, necessitates a derivatization step to increase volatility and thermal stability. ajol.info
Derivatization chemically modifies the analyte to make it suitable for GC analysis. nih.gov Common strategies for the functional groups present in this compound would include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the active hydrogens on the amine and amide groups into less polar trimethylsilyl (B98337) (TMS) derivatives.
Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can react with the primary amine group to form a stable, volatile derivative. ajol.info
While specific GC methods for this compound are not documented in peer-reviewed literature, the principles of derivatization followed by GC-Mass Spectrometry (GC-MS) analysis are well-established for similar pharmaceutical compounds. ajol.infopreprints.org This approach would allow for separation on a standard non-polar or semi-polar capillary column (e.g., 5% phenyl polysiloxane) and subsequent identification by mass spectrometry. ajol.info
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity.
High-Resolution Mass Spectrometry (HRMS and MS/MS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₁₇H₂₅N₃O₅S) is 383.1515 Da. nih.gov HRMS can confirm the identity of the compound by matching the measured mass to the theoretical mass with a high degree of accuracy (typically <5 ppm error). sigmaaldrich.com
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to generate characteristic fragmentation patterns that serve as a structural fingerprint. clearsynth.comuobaghdad.edu.iqnih.gov Soft ionization techniques like electrospray ionization (ESI) are typically used, which generate the protonated molecular ion, [M+H]⁺, with an m/z of approximately 384.1588. Collision-induced dissociation (CID) of this precursor ion would lead to predictable fragment ions. Based on the known fragmentation of Amisulpride, a major fragmentation pathway for this compound would involve the cleavage of the C-N bond between the side chain and the benzamide (B126) moiety. nih.gov This would result in a characteristic fragment ion corresponding to the protonated 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid portion of the molecule.
Table 2: Predicted Mass Spectrometric Data for this compound This table is interactive. You can sort and filter the data.
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₅S | --- | nih.gov |
| Molecular Weight | 383.5 g/mol | Average molecular weight | nih.gov |
| Exact Mass | 383.1515 Da | Monoisotopic mass | nih.gov |
| Predicted [M+H]⁺ | 384.1588 m/z | Protonated molecular ion in positive ESI mode | Calculated |
| Predicted Major Fragment | ~258.06 m/z | Corresponds to the [4-amino-5-(ethylsulfonyl)-2-methoxybenzoyl]⁺ fragment | Calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. Key signals would include those for the aromatic protons, the methoxy (B1213986) group, the ethyl groups, and the protons on the pyrrolidinone ring system.
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and lactam, the aromatic carbons, and the aliphatic carbons of the ethyl and pyrrolidine (B122466) moieties.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations within the same spin system, helping to trace the connectivity of protons, for instance, within the ethyl groups and the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of the molecule, for example, linking the benzamide ring to the pyrrolidine side chain.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups This table is interactive. You can sort and filter the data.
| Functional Group | Atom Type | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Benzamide Ring | Aromatic C-H | 6.0 - 8.0 | Two distinct singlets expected. |
| Benzamide Ring | Aromatic C | 100 - 160 | Six distinct signals expected. |
| Amide | N-H | 7.5 - 8.5 | Broad signal, exchangeable with D₂O. |
| Amide Carbonyl | C=O | 165 - 175 | --- |
| Lactam Carbonyl | C=O | 170 - 180 | --- |
| Methoxy Group | -OCH₃ | 3.5 - 4.0 | Singlet. |
| Methoxy Group | C | 55 - 60 | --- |
| Ethylsulfonyl Group | -SO₂-CH₂-CH₃ | ~3.2 (CH₂), ~1.3 (CH₃) | Quartet and triplet. |
| Ethylpyrrolidine Group | -N-CH₂-CH₃ | ~3.5 (CH₂), ~1.2 (CH₃) | Quartet and triplet. |
| Pyrrolidine Ring | Ring CH₂, CH | 1.5 - 4.5 | Complex multiplet patterns. |
| Primary Amine | -NH₂ | 4.0 - 5.0 | Broad signal, exchangeable with D₂O. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy are valuable for providing information about the functional groups present in the molecule and for quantitative purposes.
UV-Visible Spectroscopy: The UV spectrum of this compound is expected to be very similar to that of Amisulpride, as they share the same primary chromophore—the substituted benzamide ring. Studies on Amisulpride show a strong absorption maximum (λmax) around 226.5 nm. minarjournal.com Other methods have used detection at 227 nm and 278 nm. minarjournal.commdpi.com The introduction of the oxo group in the pyrrolidine ring is a lactam, which has a weak n→π* transition that is often obscured by stronger absorptions.
Infrared Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. The spectrum of this compound would show characteristic absorption bands confirming its structure. nih.gov
Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound This table is interactive. You can sort and filter the data.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 (doublet) |
| Secondary Amide (R-CO-NH-R) | N-H Stretch | 3200 - 3400 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Lactam Carbonyl | C=O Stretch | ~1680 - 1700 |
| Amide Carbonyl | C=O Stretch (Amide I) | ~1630 - 1680 |
| Sulfonyl (R-SO₂-R) | S=O Asymmetric & Symmetric Stretch | ~1300-1350 and ~1120-1160 |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 |
| C-O-C Ether | C-O Stretch | ~1200 - 1275 (asymmetric) |
Sample Preparation and Matrix Effect Considerations in Preclinical Biological Samples
The accurate quantification of any analyte in a biological matrix is contingent on a robust sample preparation procedure that effectively isolates the target compound from interfering endogenous components. nih.gov For preclinical biological samples, such as rat or mouse plasma, common techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed. nih.govnih.govnih.gov
Sample Preparation Techniques:
Protein Precipitation (PPT): This is a simple and high-throughput technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov While straightforward, it may result in a less clean extract, potentially leading to significant matrix effects. nih.gov
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent. nih.gov For amisulpride, various solvent systems, including diisopropyl ether-dichloromethane, have been utilized. researchgate.net This method generally provides better removal of phospholipids, a major source of matrix effects. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly selective method that can yield very clean extracts. nih.gov Different sorbents can be used to retain the analyte while matrix components are washed away. For amisulpride, SPE has been successfully used for its isolation from human plasma. nih.gov
Matrix Effect Considerations:
The matrix effect, an alteration of ionization efficiency by co-eluting endogenous components, is a significant challenge in LC-MS/MS-based bioanalysis. nih.gov It can lead to ion suppression or enhancement, affecting the accuracy and precision of the method. Due to the complex nature of preclinical biological samples, a thorough evaluation of the matrix effect is crucial. This is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution. researchgate.net To mitigate matrix effects, several strategies can be employed:
Optimization of chromatographic conditions to separate the analyte from interfering matrix components.
Use of a stable isotope-labeled internal standard (SIL-IS), which can co-elute with the analyte and experience similar matrix effects, thereby providing effective normalization. nih.gov
Advanced sample preparation techniques to remove interfering substances.
Development and Validation of Bioanalytical Methods for In Vitro and In Vivo Preclinical Studies
The development and validation of bioanalytical methods are guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure the reliability and reproducibility of the data. nih.govhpra.ie These principles are applicable to both in vitro (e.g., microsomal stability assays) and in vivo (e.g., pharmacokinetic studies) preclinical investigations.
Method Development:
The most common analytical technique for the quantification of amisulpride and, by extension, its metabolites, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. nih.govnih.govnih.gov Method development involves the optimization of several parameters:
Chromatographic Separation: Reversed-phase chromatography is commonly used. Columns such as C18 are often employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with additives like formic acid to ensure good peak shape and ionization. nih.govnih.gov
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for the analyte and the internal standard, which provides high selectivity. For amisulpride, the transition m/z 370.1 → 242.1 is commonly monitored. nih.gov
Method Validation:
A comprehensive validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The demonstration of a proportional relationship between the analyte concentration and the instrument response over a defined range. nih.govnih.govnih.gov
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.govnih.govnih.gov
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govnih.gov
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov
Data Tables:
The following tables present typical validation data for the bioanalytical method of amisulpride in plasma, which would serve as a benchmark for the development of a method for this compound.
Table 1: Linearity and LLOQ of Amisulpride in Plasma
| Parameter | Value |
|---|---|
| Linearity Range | 2.0 - 2500.0 ng/mL nih.gov |
| Correlation Coefficient (r²) | ≥ 0.9982 nih.gov |
Table 2: Accuracy and Precision of Amisulpride in Plasma
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 2.0 | 1.7 | 101.5 | 2.8 | 101.0 |
| Low QC | 6.0 | 1.2 | 99.8 | 2.1 | 98.5 |
| Medium QC | 750.0 | 0.9 | 98.3 | 1.5 | 96.0 |
| High QC | 1750.0 | 1.1 | 99.2 | 1.9 | 97.8 |
Data derived from a study on amisulpride in human plasma. nih.gov
Table 3: Stability of Amisulpride in Plasma
| Stability Condition | Duration | Stability (% of Nominal) |
|---|---|---|
| Freeze-Thaw | 3 cycles | 99.0 - 104.0 nih.gov |
| Bench-Top (Room Temp) | 25 hours | 94.7 - 102.9 nih.gov |
| Autosampler | 99 hours | 103.9 - 104.8 nih.gov |
Data derived from a study on amisulpride in human plasma. nih.gov
Preclinical Pharmacological and Biological Investigations of 5 Oxo Amisulpride
Receptor Binding Profiles and Ligand Affinity Studies of 5'-Oxo Amisulpride (B195569) (in vitro)
No specific in vitro receptor binding or ligand affinity data for 5'-Oxo Amisulpride at dopamine (B1211576), serotonin (B10506), or other off-target receptors were found in the available literature.
There is no available data from in vitro studies detailing the binding affinity (such as K_i_ or IC_50_ values) or functional activity of this compound at dopamine D2 or D3 receptors.
Information regarding the interaction and affinity of this compound with serotonin 5-HT7 or 5-HT2A receptors is not present in the reviewed scientific literature.
No studies evaluating the broader receptor binding profile or potential off-target interactions of this compound were identified.
Serotonin Receptor (5-HT7, 5-HT2A) Interactions of this compound
Enzyme Inhibition or Modulation Studies of this compound (in vitro)
There is no available information from in vitro assays concerning the potential of this compound to inhibit or modulate the activity of metabolic enzymes, such as the cytochrome P450 family.
Cellular Pathway Modulation by this compound in Model Systems (in vitro)
No research detailing the effects of this compound on intracellular signaling pathways in cellular model systems has been published.
There are no available in vitro studies that investigate the effect of this compound on the release or modulation of neurotransmitters in cell culture systems.
Intracellular Signaling Cascades Affected by this compound
Direct studies detailing the specific effects of this compound on intracellular signaling cascades are not prominently available in the scientific literature. This is likely because it is considered an inactive metabolite of Amisulpride. uni-heidelberg.de However, the action of the parent compound, Amisulpride, is mediated through its antagonism of dopamine D2 and D3 receptors, which are known to couple to various intracellular signaling pathways. archivesbiologicalpsychiatry.orgdrugbank.com
Antipsychotics that block dopamine D2 receptors can influence several key signaling cascades. nih.gov These pathways are critical for regulating gene expression and neuroplasticity. nih.gov For instance, D2 receptor activation is linked to the modulation of the Ras-MEK-ERK signaling cascade and the PLC pathway, which involves second messengers like diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) that ultimately regulate protein kinases and intracellular calcium levels. nih.gov Atypical antipsychotics can also inactivate GSK3 through the Akt and Erk pathways. nih.gov Given that this compound is considered pharmacologically inactive, it is not expected to significantly engage these D2/D3 receptor-mediated signaling pathways.
Electrophysiological Properties of this compound in Isolated Tissues (ex vivo)
There is a lack of specific ex vivo electrophysiological data for this compound. The electrophysiological effects of the parent compound, Amisulpride, stem from its primary mechanism as a selective dopamine D2/D3 receptor antagonist. nih.govnih.gov In general, the blockade of D2 receptors can alter the firing patterns of neurons. For example, some antipsychotics have been shown to modulate G protein-coupled inward rectifier potassium (GIRK) channels in expression systems like Xenopus laevis oocytes. science.gov Furthermore, modulation of related receptor systems, such as the 5-HT1A receptor, can lead to changes in pyramidal neuron firing. acs.org However, as this compound is regarded as an inactive metabolite, it is presumed to have negligible effects on the electrophysiological properties of isolated tissues. uni-heidelberg.de
Pharmacodynamic Characterization of this compound in Preclinical Animal Models
The pharmacodynamic profile of this compound in animal models has not been extensively documented, consistent with its status as an inactive metabolite. uni-heidelberg.de The characterization below is based on the extensive preclinical data available for the parent compound, Amisulpride.
Receptor occupancy studies are crucial for understanding the therapeutic action of antipsychotic drugs. For Amisulpride, these studies have been performed using techniques like positron emission tomography (PET) to quantify its binding to dopamine D2/D3 receptors in the brain. lbpharma.usnih.gov In rats, Amisulpride demonstrates a dose-dependent occupancy of striatal D2 receptors. nih.gov It preferentially binds to receptors in the limbic system over the striatum, which may account for its atypical profile. nih.gov
No specific receptor occupancy data for this compound is available, but given its classification as an inactive metabolite, significant occupancy at D2/D3 receptors is not expected. uni-heidelberg.de
Table 1: Dopamine D2/D3 Receptor Occupancy for Amisulpride in Animal Models
| Compound | Animal Model | Brain Region | Key Findings | Reference |
|---|---|---|---|---|
| Amisulpride | Rat | Striatum | A dose of 5 mg/kg resulted in 10% occupancy of D2 receptors. | nih.gov |
| Amisulpride | Rat | Limbic System | Preferentially displaces ³H-raclopride binding in the limbic system compared to the striatum. | nih.gov |
The effects of Amisulpride on neurochemical markers are dose-dependent, reflecting its preferential blockade of presynaptic versus postsynaptic dopamine receptors. At low doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. nih.govnih.gov At higher doses, it blocks postsynaptic receptors, resulting in a decrease in dopaminergic transmission. uni-heidelberg.denih.gov
Studies in rats have shown that low doses of Amisulpride increase dopamine release in the olfactory tubercle (ED50 of 3.7 mg/kg), while higher doses are required to decrease striatal acetylcholine (B1216132) levels (ED50 of ~60 mg/kg). nih.gov Furthermore, Amisulpride has been shown to increase regional cerebral glucose utilization in cortical and limbic areas in rats. nih.gov There are no corresponding studies available for this compound, which is not expected to produce significant changes in these neurochemical markers.
Behavioral phenotyping in rodent models is used to assess the antipsychotic and antidepressant-like potential of compounds. sfari.orgnih.gov Amisulpride has been evaluated in a variety of these models. For instance, it blocks the behavioral effects of dopamine agonists like apomorphine (B128758) and amphetamine. nih.gov Low doses of Amisulpride have also shown efficacy in animal models of depression, such as the forced swim test and the chronic mild stress model in rats. researchgate.net In models relevant to cognitive deficits in schizophrenia, Amisulpride has been shown to ameliorate ketamine-induced deficits in tasks like novel object recognition and social interaction. plos.org
As with other pharmacological measures, there is a lack of data on the behavioral effects of this compound. Its characterization as an inactive metabolite suggests it would not have significant effects in these behavioral paradigms. uni-heidelberg.de
Table 2: Effects of Amisulpride in Rodent Behavioral Models
| Behavioral Model | Animal | Effect of Amisulpride | Relevance | Reference |
|---|---|---|---|---|
| Apomorphine-induced hypothermia | Mouse | Antagonized the effect (ED50 2-3 mg/kg) | Postsynaptic D2 receptor antagonism | nih.gov |
| Amphetamine-induced hypermotility | Rat | Antagonized the effect (ED50 2-3 mg/kg) | Postsynaptic D2 receptor antagonism | nih.gov |
| Apomorphine-induced yawning/hypomotility | Rat | Potent blockade (ED50 0.2-0.3 mg/kg) | Presynaptic D2/D3 autoreceptor antagonism | nih.gov |
| Forced Swim Test | Rat | Reduced immobility time (at 1 and 3 mg/kg) | Antidepressant-like activity | researchgate.net |
| Chronic Mild Stress | Rat | Reversed stress-induced anhedonia (at 5 and 10 mg/kg) | Antidepressant-like activity | researchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Amisulpride |
| Amphetamine |
| Apomorphine |
| Aripiprazole |
| Dopamine |
| Haloperidol |
| Ketamine |
| LB-102 |
| Raclopride |
Computational Chemistry and Theoretical Modeling of 5 Oxo Amisulpride
Molecular Docking Simulations for Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. springermedizin.de This method is crucial for predicting the binding affinity and mode of interaction between a drug or its metabolite and its biological target.
For the parent compound, Amisulpride (B195569), molecular docking studies have been performed to explore its interaction with various receptors, such as dopamine (B1211576) D2/D3, serotonin (B10506) 5-HT7, and the glucose transporter GLUT1. springermedizin.debiorxiv.orgresearchgate.net These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative value indicates a stronger binding affinity. springermedizin.de For instance, docking studies of Amisulpride with its core protein targets have shown binding energies ranging from -6.1 to -8.1 kcal/mol, indicating good to strong affinity. springermedizin.de In a study investigating interactions with the GLUT1 transporter, Amisulpride exhibited a free energy of binding of -29.04 kcal/mol, predicting a stable interaction. biorxiv.org
To understand the pharmacological profile of 5'-Oxo Amisulpride, similar molecular docking simulations would be essential. By modeling the three-dimensional structure of this compound and docking it into the binding sites of relevant receptors, researchers can predict how the introduction of the oxo group alters binding affinity compared to the parent compound. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the metabolite and amino acid residues within the receptor's binding pocket.
Table 1: Example of Molecular Docking Results for Amisulpride with Target Proteins
| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Reference |
|---|---|---|---|
| MAPK3 | -9.4 | SER-170, ASP-128 | springermedizin.de |
| GLUT1 | -29.04 | THR A:137, TRP A:412 | biorxiv.org |
| Dopamine D2 Receptor | -7.3 (Average) | Not Specified | springermedizin.de |
This table presents documented docking scores for the parent compound, Amisulpride. Similar studies are required to determine the specific binding affinities for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Related Compounds
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. srmist.edu.innih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. nih.gov
A QSAR study for this compound would involve a series of related benzamide (B126) compounds. The process includes:
Data Set Generation : Assembling a collection of molecules with known biological activities (e.g., receptor binding affinities).
Descriptor Calculation : Quantifying various physicochemical properties of these molecules. These descriptors fall into several categories: lipophilic (e.g., LogP), electronic (e.g., Hammett constants), and steric (e.g., molar refractivity). srmist.edu.in
Model Development : Using statistical methods, such as multilinear regression (MLR), to build an equation that correlates the descriptors with the biological activity. nih.gov
Validation : Testing the model's predictive power using an external set of compounds not used in its development. toxicology.org
For this compound and its analogues, a QSAR model could predict their affinity for dopamine or serotonin receptors. The model could reveal which structural features are most important for receptor binding. For example, a negative coefficient for a steric descriptor like molar refractivity might suggest that bulky substituents decrease binding affinity. nih.govresearchgate.net Such models are valuable for guiding the design of new compounds with potentially improved activity profiles.
Table 2: Key Physicochemical Descriptors for QSAR Studies
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Lipophilic | LogP (Partition Coefficient) | Hydrophobicity, ability to cross cell membranes. |
| Electronic | Hammett Constant (σ) | Electron-donating or electron-withdrawing nature of substituents. |
| Steric | Molar Refractivity (MR) | Volume occupied by a substituent. |
| Topological | Molecular Connectivity Index | Size, shape, and degree of branching in a molecule. |
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), provide a fundamental understanding of a molecule's electronic structure and reactivity. researchgate.netmdpi.com These calculations solve approximations of the Schrödinger equation to determine properties such as molecular geometry, charge distribution, and orbital energies.
For this compound, quantum chemical calculations can be used to:
Optimize Molecular Geometry : Determine the most stable three-dimensional conformation of the molecule.
Generate Electrostatic Potential Maps : Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential non-covalent interactions with receptor sites.
These theoretical calculations offer insights into the intrinsic properties of this compound, helping to explain its stability, reactivity, and interaction capabilities at a subatomic level. nih.gov
Table 3: Hypothetical Quantum Chemical Properties of this compound
| Calculated Property | Significance |
|---|---|
| Optimized Bond Lengths/Angles | Provides the most stable 3D structure. |
| Dipole Moment | Indicates molecular polarity and solubility. |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |
| Mulliken Atomic Charges | Describes the partial charge on each atom in the molecule. |
This table is illustrative. Specific values would need to be generated through dedicated quantum chemical calculations.
Prediction of Metabolic Pathways and Soft Spots
Computational tools can predict the metabolic fate of a drug by identifying its "metabolic soft spots"—the sites on the molecule most susceptible to enzymatic transformation. moldiscovery.com Amisulpride is known to undergo minimal metabolism, with two primary, pharmacologically inactive metabolites formed via de-ethylation and oxidation. drugbank.commdpi.com The formation of this compound is a result of oxidation.
Metabolism prediction software, such as MetaSite, combines information about ligand reactivity with the 3D structures of metabolic enzymes, primarily Cytochrome P450 (CYP) isoforms. moldiscovery.com The process involves docking the substrate into the enzyme's active site and calculating the likelihood of a reaction at various positions. The software can predict the sites of metabolism (SoMs) and even the resulting metabolite structures. moldiscovery.com These tools can predict both Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) reactions.
For this compound, these programs could be used to confirm the likelihood of its formation from Amisulpride and to predict if it could undergo further metabolism. This is particularly relevant as some N-oxide metabolites have been shown to be biologically persistent. researchgate.net
Molecular Dynamics Simulations of this compound-Protein Interactions
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. researchgate.net
An MD simulation of a this compound-protein complex, initiated from a docked pose, can provide deeper insights:
Binding Stability : Assess the stability of the predicted binding mode over a period of nanoseconds to microseconds. The Root Mean Square Deviation (RMSD) of the ligand's position is often monitored to see if it remains stable in the binding pocket.
Conformational Changes : Observe how the protein and ligand adapt to each other upon binding.
Interaction Analysis : Track specific interactions, like hydrogen bonds, and their persistence over the course of the simulation.
Binding Free Energy Calculation : Employ more rigorous methods like MM/PBSA or MM/GBSA to calculate the binding free energy, which is generally more accurate than docking scores. nih.govresearchgate.net
MD simulations are computationally intensive but provide a more realistic representation of the biological environment, accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent molecules. mdpi.com This level of detail is invaluable for confirming and refining hypotheses about how this compound interacts with its potential biological targets.
Table 4: Key Outputs from Molecular Dynamics Simulations
| Simulation Output | Description | Insight Provided |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein or ligand atoms from a reference structure over time. | Assesses the stability of the complex and conformational changes. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein. | Identifies key stable interactions driving binding. |
| Binding Free Energy (e.g., MM/GBSA) | Calculates the free energy of binding from simulation snapshots. | Provides a more accurate estimation of binding affinity than static docking. |
Stability and Degradation Studies of 5 Oxo Amisulpride in Research Contexts
Chemical Stability under Varying Environmental Conditions (e.g., pH, Temperature, Light)
Detailed experimental studies outlining the stability of 5'-Oxo Amisulpride (B195569) under a comprehensive range of pH, temperature, and light conditions are not extensively available in peer-reviewed literature. However, information from suppliers and certificates of analysis provides insight into its general stability and recommended storage.
The compound is considered stable enough for shipment at ambient room temperature. lgcstandards.com For long-term preservation of its chemical integrity, specific storage conditions are recommended. One supplier certificate of analysis specifies long-term storage at -20°C, while other chemical suppliers recommend storage in a refrigerator at 2°C to 8°C. lgcstandards.comsigmaaldrich.compharmaffiliates.com This suggests that the compound may be susceptible to degradation over extended periods at room temperature.
While direct photostability studies on 5'-Oxo Amisulpride are not published, forced degradation studies on the parent compound, Amisulpride, show significant degradation under photolytic conditions. turkjps.orgwisdomlib.org Given the shared chromophoric benzamide (B126) structure, this suggests a potential sensitivity of this compound to light, although specific studies are required for confirmation. Similarly, Amisulpride degrades under both acidic and alkaline hydrolytic conditions, indicating that the core structure has sites susceptible to pH-dependent instability. turkjps.org
| Condition | Observation/Recommendation | Source Index |
|---|---|---|
| Shipping | Stable at room temperature | lgcstandards.com |
| Long-Term Storage | -20°C | lgcstandards.com |
| Alternative Long-Term Storage | 2°C to 8°C (Refrigerator) | sigmaaldrich.compharmaffiliates.com |
Oxidative Degradation Pathways and Mechanisms
Specific research detailing the oxidative degradation pathways and mechanisms for this compound is not available in the public domain. The compound is identified as a "Process / Degradation impurity" of Amisulpride, which implies it can be formed under various synthetic or storage conditions, potentially including oxidation. drashavins.com
For context, the parent compound Amisulpride is known to degrade in the presence of oxidative agents like hydrogen peroxide. wisdomlib.org Furthermore, Amisulpride N-Oxide, where the nitrogen atom of the pyrrolidine (B122466) ring is oxidized, is a known transformation product. pharmaffiliates.comnih.gov This highlights the susceptibility of the pyrrolidine nitrogen in the parent structure to oxidation, a reaction pathway that is blocked by the presence of the 5'-oxo group in this compound. However, other oxidative pathways may still be relevant.
Hydrolytic Degradation Pathways
There are no specific published studies on the hydrolytic degradation pathways of this compound. However, an analysis of its chemical structure reveals two primary sites susceptible to hydrolysis:
Amide Linkage: The external amide bond connecting the benzoyl group to the aminomethyl-pyrrolidinone side chain is a classic site for hydrolysis. This reaction, which can be catalyzed by acid or base, would cleave the molecule into 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethyl-5-oxopyrrolidine.
Lactam (Internal Amide): The pyrrolidinone ring contains a lactam, which is a cyclic amide. Lactams can undergo hydrolysis, particularly under strong acidic or basic conditions, which would result in the opening of the five-membered ring.
Forced degradation studies on the parent compound, Amisulpride, confirm its susceptibility to hydrolysis under both acidic and alkaline conditions, with greater degradation observed in acidic media. turkjps.org This supports the likelihood that the external amide bond in this compound is also hydrolytically labile.
Identification and Characterization of Degradation Products
While this compound is itself a known impurity and potential degradation product of Amisulpride, there is no available literature that identifies or characterizes the subsequent products of its own degradation.
The identification and characterization of this compound as a distinct chemical entity are well-established by chemical suppliers and standards agencies. It is defined by its unique Chemical Abstracts Service (CAS) number, 1391052-47-3. drashavins.comclearsynth.com Analytical data provided in a Certificate of Analysis confirms its structure through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with its purity confirmed by elemental analysis. lgcstandards.com This foundational characterization is essential for its use as an analytical standard in quality control testing of Amisulpride.
| Identifier | Value | Source Index |
|---|---|---|
| IUPAC Name | 4-amino-N-[(1-ethyl-5-oxopyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | lgcstandards.comsigmaaldrich.com |
| CAS Number | 1391052-47-3 | clearsynth.comlgcstandards.compharmaffiliates.com |
| Molecular Formula | C17H25N3O5S | pharmaffiliates.comlgcstandards.com |
| Molecular Weight | 383.46 g/mol | lgcstandards.compharmaffiliates.com |
Future Research Directions and Methodological Advances for 5 Oxo Amisulpride Research
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Complex Matrices
The accurate quantification of 5'-Oxo Amisulpride (B195569), a key metabolite of Amisulpride, in complex biological matrices such as plasma, saliva, and tissue homogenates is paramount for detailed pharmacokinetic and metabolic studies. While existing methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective for the parent compound Amisulpride, future research must focus on developing and validating new analytical techniques with enhanced sensitivity and specificity for 5'-Oxo Amisulpride. nih.govresearchgate.netlcms.cz
Current LC-MS/MS methods for antipsychotics can achieve lower limits of quantification (LLOQs) in the range of 1-5 µg/L, which is suitable for therapeutic drug monitoring of the parent drug. nih.gov However, as a metabolite, this compound may be present at significantly lower concentrations, necessitating methods with even greater sensitivity. Future advancements should aim to lower these detection limits, enabling more precise characterization of its concentration-time profile, especially during the elimination phase.
Innovations in sample preparation are also crucial. While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used, they can be time-consuming. nih.govmdpi.com The development of simplified and automated sample preparation techniques, such as microextraction by packed sorbent (MEPS), could increase throughput, which is essential for large-scale clinical and preclinical studies. mdpi.com
Furthermore, the complexity of biological matrices presents a significant challenge due to potential matrix effects, where other endogenous components can interfere with the ionization and detection of the analyte. chromatographyonline.com High-resolution mass spectrometry (HRMS) is a promising tool to overcome these challenges. researchgate.net HRMS provides more accurate mass measurements, allowing for better differentiation of the analyte from background noise and isobaric interferences, thereby increasing specificity. researchgate.netresearchgate.net Coupling advanced chromatographic techniques like ultra-high performance liquid chromatography (UHPLC) with HRMS can offer superior resolution and shorter analysis times. researchgate.netresearchgate.net
Future research should also explore the utility of alternative matrices like saliva. mdpi.comresearchgate.net Saliva collection is non-invasive, which can be particularly beneficial in certain patient populations. researchgate.net Developing and validating highly sensitive methods for quantifying this compound in saliva could provide a valuable tool for non-invasive therapeutic drug monitoring and pharmacokinetic studies. mdpi.comresearchgate.net
Interactive Table: Comparison of Current and Future Analytical Techniques
| Parameter | Current Standard (LC-MS/MS) | Future Direction (e.g., UHPLC-HRMS) | Potential Advantage |
|---|---|---|---|
| Sensitivity (LLOQ) | 1-5 µg/L for parent drug nih.gov | Sub-µg/L | Accurate quantification of low-concentration metabolites. |
| Specificity | Good, but susceptible to matrix effects. chromatographyonline.com | Excellent | Improved accuracy due to higher resolving power and accurate mass. researchgate.net |
| Sample Preparation | LLE or SPE, often manual. nih.gov | Automated MEPS, simplified protocols. mdpi.com | Increased throughput and reproducibility. |
| Analysis Time | ~5-15 minutes per sample. jddtonline.inforesearchgate.net | <5 minutes per sample. lcms.czwaters.com | Higher efficiency for large sample batches. |
| Matrices | Primarily plasma, serum, whole blood. nih.govnih.gov | Expanded to saliva, tissue microdialysates. researchgate.net | Enables non-invasive sampling and specific tissue-level analysis. |
Comprehensive Elucidation of the Full Metabolic Cascade of Amisulpride Leading to this compound
While this compound is a known metabolite of Amisulpride, the complete enzymatic pathway leading to its formation requires more detailed investigation. clearsynth.com Amisulpride itself is considered to have low metabolic transformation, but understanding the specific enzymes and potential intermediate steps involved in the generation of its metabolites is crucial for predicting drug-drug interactions and understanding inter-individual variability in metabolism.
Future research should focus on identifying the specific cytochrome P450 (CYP) isoenzymes or other enzyme systems, such as flavin-containing monooxygenases (FMOs), responsible for the oxidation of the pyrrolidine (B122466) ring of Amisulpride to form the 5'-Oxo lactam metabolite. In vitro studies using human liver microsomes, hepatocytes, and recombinant enzyme systems are essential for this purpose. These studies help pinpoint the contribution of each enzyme to the metabolic pathway. longdom.org
Metabolite profiling using advanced mass spectrometry techniques can help to identify not only this compound but also other potential phase I and phase II metabolites. pharmafocusamerica.com By comparing the metabolite profiles generated in different in vitro systems and in vivo, a more complete picture of the metabolic cascade can be constructed. This includes identifying any precursor metabolites that may exist in the pathway between Amisulpride and this compound.
Application of Advanced In Vitro and Ex Vivo Models for Deeper Mechanistic Insights
To gain deeper mechanistic insights into the formation and disposition of this compound, research should move beyond traditional cell cultures and liver microsome assays. Advanced models such as three-dimensional (3D) cell cultures (e.g., spheroids) and organ-on-a-chip technology offer a more physiologically relevant environment that better mimics the complex architecture and function of human organs like the liver.
These advanced models can provide a more accurate prediction of in vivo metabolism and can be used to study the transport and distribution of this compound across biological barriers. For instance, brain slice models or co-culture models of endothelial cells and astrocytes could be employed to investigate the potential for this compound to cross the blood-brain barrier and to understand its disposition within the central nervous system.
Ex vivo studies using isolated perfused organs from preclinical species can also provide valuable data on the organ-specific metabolism and elimination of Amisulpride and the formation of this compound, bridging the gap between in vitro findings and in vivo complexity.
Role of this compound in Preclinical Toxicological Pathways (mechanistic, not safety profiles)
Key areas of investigation should include the potential for this compound to induce oxidative stress, mitochondrial dysfunction, or the formation of reactive intermediates. High-content screening assays using relevant cell lines (e.g., hepatic cells, neuronal cells) can be employed to assess multiple cytotoxicity endpoints simultaneously. Further mechanistic studies could explore the activation of specific stress-response pathways, such as the Nrf2 or p53 pathways, in response to exposure to this compound. Understanding these fundamental toxicological pathways is essential for a comprehensive preclinical assessment.
Comparative Pharmacological Profiling with Parent Compound and Other Metabolites
A crucial area for future research is the detailed pharmacological characterization of this compound and its comparison with the parent compound, Amisulpride, and any other identified major metabolites. This involves determining the binding affinity and functional activity of this compound at the primary targets of Amisulpride, namely the dopamine (B1211576) D2 and D3 receptors. nih.gov
Receptor binding assays using cell lines expressing these receptors will quantify the affinity (Ki) of the metabolite. Subsequent functional assays (e.g., cAMP assays or reporter gene assays) are necessary to determine whether this compound acts as an agonist, antagonist, or partial agonist at these receptors and to measure its potency and efficacy.
Interactive Table: Pharmacological Profiling Targets
| Compound | Primary Target | Secondary/Off-Targets | Parameter to Measure | Rationale |
|---|---|---|---|---|
| Amisulpride | Dopamine D2/D3 Receptors | Serotonin (B10506) Receptors, etc. | Affinity (Ki), Potency (EC50/IC50), Efficacy | Establish baseline pharmacology of the parent drug. |
| This compound | Dopamine D2/D3 Receptors | Serotonin Receptors, etc. | Affinity (Ki), Potency (EC50/IC50), Efficacy | Determine if the metabolite is active and contributes to or alters the therapeutic effect. |
| Other Metabolites | Dopamine D2/D3 Receptors | Serotonin Receptors, etc. | Affinity (Ki), Potency (EC50/IC50), Efficacy | Build a complete picture of the pharmacological contribution of all major metabolites. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
